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molecular formula C10H6F6O B056603 3',5'-Bis(trifluoromethyl)acetophenone CAS No. 30071-93-3

3',5'-Bis(trifluoromethyl)acetophenone

Cat. No. B056603
M. Wt: 256.14 g/mol
InChI Key: MCYCSIKSZLARBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700655B2

Procedure details

Phenyltrimethylammonium tribromide (753 mg, 2 mmol) was added to a solution of 3′,5′-bis(trifluoromethyl)acetophenone (0.51 g, 2.0 mmol) in tetrahydrofuran (5 mL) and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine, dried over anhydrous sodium sulfate, ethanol (5 mL) and thiourea (152 mg, 2 mmol) were added to the residue obtained by evaporation of the solvent under reduced pressure, and the mixture was refluxed for 30 minutes. After the reaction mixture was cooled to room temperature, it was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine and dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) and washed with n-hexane under suspension to give the title compound (520.1 mg, 83.3%) as a light yellow white crystal.
Quantity
753 mg
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83.3%

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[F:34][C:35]([F:50])([F:49])[C:36]1[CH:37]=[C:38]([C:46](=O)[CH3:47])[CH:39]=[C:40]([C:42]([F:45])([F:44])[F:43])[CH:41]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:58][C:59]([NH2:61])=[S:60].C(=O)([O-])O.[Na+]>O1CCCC1.C(O)C.O>[NH2:61][C:59]1[S:60][CH:47]=[C:46]([C:38]2[CH:37]=[C:36]([C:35]([F:50])([F:49])[F:34])[CH:41]=[C:40]([C:42]([F:45])([F:44])[F:43])[CH:39]=2)[N:58]=1 |f:0.1.2.3.4.5,7.8.9,11.12|

Inputs

Step One
Name
Quantity
753 mg
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
Name
Quantity
0.51 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)=O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
152 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After the ethyl acetate layer was washed with brine
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
obtained by evaporation of the solvent under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After the ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1)
WASH
Type
WASH
Details
washed with n-hexane under suspension

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1SC=C(N1)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 520.1 mg
YIELD: PERCENTYIELD 83.3%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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